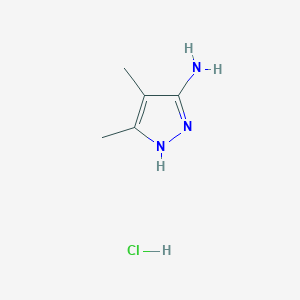

4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

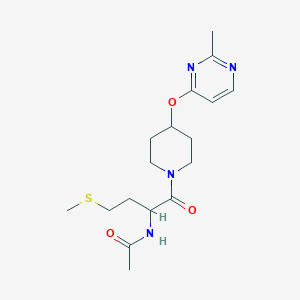

The compound "4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds of the pyrazole class, which share a common pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various reagents to form the pyrazole ring. For instance, 1,4-disubstituted 5-hydroxy-1H-pyrazoles were prepared from hydrazines and 3-(dimethylamino)propenoates through acid-catalyzed treatment followed by heating in methanol and triethylamine . Another example is the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which were prepared by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate and subsequent reactions to form various heterocyclic compounds . Additionally, aminoalkylation of 3,5-dimethylpyrazole has been used to prepare pyrazole ligands for complexation with rhodium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using these methods . Similarly, the crystal structure of various pyrazole derivatives has been determined to confirm the regioisomer formed during synthesis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, condensation with aldehydes to form Schiff bases, and reactions with chloroacetyl chloride to produce azetidin-2-ones . They can also react with primary and secondary amino functions to form stable adducts for chromatographic analysis . The reactivity of these compounds is influenced by their molecular structure, as indicated by the planarity of CH3 groups linked to the nitrogen atom in certain pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, vibrational frequencies, and molecular electrostatic potential, are often studied using various spectroscopic and computational methods. For instance, the solubility of pyrazolate rhodium(I) complexes in polar solvents like water was reported . DFT calculations have been used to study the vibrational frequencies and molecular electrostatic potential of pyrazole derivatives . These studies provide insights into the stability, reactivity, and potential biological activity of the compounds.

Scientific Research Applications

Antibacterial and DNA Photocleavage Activity

Some derivatives of 4,5-dimethyl-1H-pyrazol-3-ylamine hydrochloride have shown significant antibacterial and DNA photocleavage activity. For instance, certain acetophenone oximes and their silver complexes derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones demonstrated excellent antibacterial activity against various bacterial strains and were capable of degrading DNA forms at low concentrations (Sharma et al., 2020).

Antimicrobial Activity

Derivatives synthesized from this compound, such as pyrazolo[4,3-d]oxazinone, have shown promising results in antimicrobial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Corrosion Inhibition

Compounds such as 2-(3-methyl-1H-pyrazol-5-yl) pyridine, derived from 3,5-dimethyl-1H-pyrazole, have been studied for their efficiency in inhibiting steel corrosion in acidic environments. These compounds have shown significant inhibition effects, acting primarily as cathodic inhibitors (Bouklah et al., 2005).

Anticancer Agents

Novel pyrazole derivatives including this compound analogs have been synthesized and evaluated for their anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride are the Estrogen receptor alpha, Estrogen receptor beta, and Alcohol dehydrogenase 1C . These receptors play a crucial role in various biological processes, including the regulation of gene expression, cellular proliferation, and differentiation in target tissues .

Mode of Action

It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the targeted receptors, thereby influencing the biological processes they regulate .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

properties

IUPAC Name |

4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOYALEIXLCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)